Stat3-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

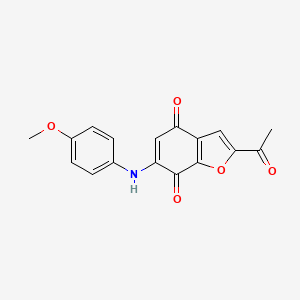

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

2-acetyl-6-(4-methoxyanilino)-1-benzofuran-4,7-dione |

InChI |

InChI=1S/C17H13NO5/c1-9(19)15-7-12-14(20)8-13(16(21)17(12)23-15)18-10-3-5-11(22-2)6-4-10/h3-8,18H,1-2H3 |

InChI Key |

DKMJDBDFJFQKNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C(=CC2=O)NC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Stat3-IN-10: A Deep Dive into its Mechanism of Action on the STAT3 Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in a myriad of cellular processes including proliferation, survival, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. Stat3-IN-10 is a small molecule inhibitor that has demonstrated potent and selective activity against the STAT3 signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in their exploration of STAT3-targeted therapies.

Core Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the STAT3 protein. The primary mechanism involves the binding of this compound to the Src Homology 2 (SH2) domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 monomers, a prerequisite for their subsequent translocation to the nucleus and DNA binding. By occupying the SH2 domain, this compound effectively prevents the formation of functional STAT3 dimers, thereby abrogating downstream transcriptional activation of target genes.

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of STAT3

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 | 5.18 µM | [1] |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time | Reference |

| MDA-MB-231 | Breast Cancer | IC50 | 0.67 | 48 h | [1] |

| MDA-MB-468 | Breast Cancer | IC50 | 0.77 | 48 h | [1] |

| HepG2 | Liver Carcinoma | IC50 | 1.24 | 48 h | [1] |

STAT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization Assay for STAT3 SH2 Domain Binding

This assay quantitatively measures the binding affinity of this compound to the STAT3 SH2 domain.

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G(pY)LPQTV-NH2)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the STAT3 protein to a final concentration of 100 nM.

-

Add the diluted this compound to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add the fluorescently labeled phosphopeptide probe to a final concentration of 10 nM.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT3 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation of STAT3 at Tyr705 in cellular models.

Materials:

-

Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468, HepG2)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3.0 µM) for 24 hours.[1]

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).

Cell Viability (CCK-8) Assay

This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a human xenograft tumor model.

Table 3: In Vivo Anti-Tumor Activity

| Animal Model | Cell Line | Treatment | Dosing | Duration | Outcome | Reference |

| Female BALB/c nude mice | MDA-MB-231 | Intraperitoneal (i.p.) | 5 and 10 mg/kg, once daily | 21 days | Inhibition of tumor growth without apparent body-weight loss; reduced p-STAT3 levels in tumor tissues | [1] |

Conclusion

This compound is a potent and selective inhibitor of the STAT3 signaling pathway. Its direct binding to the STAT3 SH2 domain prevents dimerization and subsequent downstream signaling, leading to the inhibition of cancer cell proliferation and tumor growth. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working on STAT3-targeted cancer therapies. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its clinical translation.

References

In-Depth Technical Guide to Stat3-IN-10: A Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Stat3-IN-10, a novel and potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).

Core Compound Details: Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of STAT3. Its chemical identity is established by the following identifiers:

-

Chemical Formula: C₁₇H₁₃NO₅

-

Molecular Weight: 311.29 g/mol

-

CAS Number: 2499491-04-0

The chemical structure of this compound is depicted below:

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of the STAT3 protein by binding to its SH2 (Src Homology 2) domain. This interaction is critical as the SH2 domain is responsible for the dimerization of STAT3 monomers upon phosphorylation, a key step in its activation. By occupying the SH2 domain, this compound prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby inhibiting its phosphorylation at the critical tyrosine 705 residue (p-STAT3 Tyr705). This blockade of phosphorylation prevents STAT3 dimerization, nuclear translocation, and subsequent transcriptional activation of its target genes, which are involved in cell proliferation, survival, and angiogenesis.

The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating its potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's biological activity.

| Parameter | Value (µM) | Cell Line | Assay Type |

| IC₅₀ (STAT3 inh.) | 5.18 | Not specified | STAT3 Inhibition Assay |

| IC₅₀ (Cell growth) | 0.67 | MDA-MB-231 | Cell Viability/Growth Assay |

| IC₅₀ (Cell growth) | 0.77 | MDA-MB-468 | Cell Viability/Growth Assay |

| IC₅₀ (Cell growth) | 1.24 | HepG2 | Cell Viability/Growth Assay |

Table 1: In Vitro Inhibitory Concentrations of this compound. [1]

| Animal Model | Dosing Regimen | Outcome |

| Female BALB/c nude mice with MDA-MB-231 xenografts | 5 or 10 mg/kg, intraperitoneal injection, daily for 21 days | Significant inhibition of tumor growth and reduced levels of p-STAT3 in tumor tissues with no apparent body-weight loss. |

Table 2: In Vivo Efficacy of this compound. [1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol details the procedure to assess the inhibition of STAT3 phosphorylation by this compound in cancer cells.

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.75, 1.5, 3.0 µM) for 24 hours.[1]

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound in MDA-MB-231 cells using flow cytometry.

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates.

-

Treat the cells with this compound at various concentrations (e.g., 0-4 µM) for 24 hours.[1]

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model:

-

Use five-week-old female BALB/c nude mice.[1]

-

-

Tumor Cell Implantation:

-

Subcutaneously inject MDA-MB-231 human breast cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

-

Drug Administration:

-

Randomly divide the mice into control and treatment groups.

-

Administer this compound intraperitoneally at doses of 5 and 10 mg/kg once daily for 21 days.[1] The control group receives a vehicle control.

-

-

Tumor Measurement and Body Weight Monitoring:

-

Measure the tumor volume using calipers every few days.

-

Monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

-

Tissue Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor tissues for the levels of phosphorylated STAT3 by Western blotting or immunohistochemistry to confirm the target engagement of this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

Stat3-IN-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Stat3-IN-10, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document details the mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization, serving as a valuable resource for researchers in oncology and drug discovery.

Introduction: The Role of STAT3 in Disease and the Discovery of this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, where it promotes tumor progression, metastasis, and immune evasion. This has established STAT3 as a significant target for anticancer drug development.

This compound, also identified as compound A11, emerged from a rational drug design approach based on the structure of BBI608, another STAT3 inhibitor. Researchers synthesized a series of novel compounds and identified this compound as a particularly potent inhibitor of cancer cell growth.[1]

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the STAT3 protein. The core mechanism involves the following key steps:

-

Direct Binding to the SH2 Domain: this compound directly binds to the SH2 (Src Homology 2) domain of the STAT3 protein.[1] This domain is critical for the dimerization of STAT3 monomers, a prerequisite for their activation and nuclear translocation.

-

Inhibition of STAT3 Phosphorylation: By binding to the SH2 domain, this compound inhibits the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[1] This phosphorylation event is the canonical activation signal for STAT3.

-

Downregulation of Target Genes: The inhibition of STAT3 activation leads to the reduced expression of its downstream target genes, which are crucial for tumor cell survival and proliferation, such as c-Myc and Cyclin D1.[1]

-

Induction of Cell Cycle Arrest and Apoptosis: Consequently, this compound induces S-phase arrest in the cell cycle and promotes apoptosis (programmed cell death) in cancer cells.[1]

The following diagram illustrates the STAT3 signaling pathway and the point of intervention by this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Cell Line | IC50 Value (µM) |

| Cell Viability | Cancer Cells | MDA-MB-231 (Breast) | 0.67 |

| Cell Viability | Cancer Cells | MDA-MB-468 (Breast) | 0.77 |

| Cell Viability | Cancer Cells | HepG2 (Liver) | 1.24 |

| Fluorescence Polarization | STAT3 SH2 Domain | - | 5.18 |

Data sourced from Feng et al., 2020.[1]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Outcome |

| BALB/c nude mice | MDA-MB-231 | 5 mg/kg this compound (i.p.) | Once daily for 21 days | Inhibition of tumor growth |

| BALB/c nude mice | MDA-MB-231 | 10 mg/kg this compound (i.p.) | Once daily for 21 days | Significant inhibition of tumor growth with no apparent body-weight loss |

Data sourced from commercial vendor citing Feng et al., 2020.

Synthesis of this compound

The synthesis of this compound (A11) is a multi-step process. The following diagram outlines the general synthetic workflow. A detailed, step-by-step protocol is provided in the Experimental Protocols section.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound A11)

Materials and Reagents:

-

Starting benzofuran derivatives

-

4-methoxyaniline

-

Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH))

-

Catalysts and other reagents as required for specific reaction steps

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

The precise multi-step synthesis from commercially available starting materials is proprietary to the original research. The final key step is detailed below based on the general understanding of the chemical structure.

-

Reaction of the Benzofuran Dione Intermediate with 4-methoxyaniline: To a solution of the precursor 2-acetyl-benzofuran-4,5-dione in a suitable solvent such as methanol, an equimolar amount of 4-methoxyaniline is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) for completion.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Viability Assay (MTT Assay)

Materials and Reagents:

-

MDA-MB-231, MDA-MB-468, and HepG2 cancer cell lines

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Fluorescence Polarization (FP) Assay for STAT3 Binding

Materials and Reagents:

-

Recombinant human STAT3 protein

-

Fluorescently labeled peptide probe specific for the STAT3 SH2 domain (e.g., GALI-G-pY-Gln-Val-Pro-Leu-Ser-OH)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: A solution of the fluorescent peptide probe and STAT3 protein is prepared in the assay buffer.

-

Compound Addition: Serial dilutions of this compound are added to the wells of the 384-well plate.

-

Reaction Initiation: The STAT3 protein and probe mixture is added to the wells.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

-

Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

Western Blot Analysis for p-STAT3

Materials and Reagents:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: MDA-MB-231 cells are treated with different concentrations of this compound for 24 hours. Cells are then washed with cold PBS and lysed.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The band intensities are quantified, and the levels of p-STAT3 are normalized to total STAT3 and the loading control (β-actin).

Cell Cycle Analysis

Materials and Reagents:

-

MDA-MB-231 cells

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with various concentrations of this compound for 24 hours, then harvested and washed with PBS.

-

Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, and then stored at -20°C overnight.

-

Staining: The fixed cells are washed and resuspended in PI staining solution and incubated in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials and Reagents:

-

MDA-MB-231 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with different concentrations of this compound for 24 hours, then harvested and washed with PBS.

-

Staining: The cells are resuspended in binding buffer, and Annexin V-FITC and Propidium Iodide are added according to the manufacturer's protocol. The cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence signals.

Conclusion

This compound is a potent and promising small molecule inhibitor of the STAT3 signaling pathway. Its well-defined mechanism of action, involving direct binding to the STAT3 SH2 domain and subsequent inhibition of phosphorylation, leads to significant anticancer effects in vitro and in vivo. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other STAT3 inhibitors in the development of novel cancer therapies.

References

Technical Guide: Stat3-IN-10 Target Binding and Affinity for STAT3 Protein

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the binding characteristics and affinity of the inhibitor Stat3-IN-10 for the Signal Transducer and Activator of Transcription 3 (STAT3) protein. It includes quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that functions as a cytoplasmic transcription factor.[1] It is a member of the STAT protein family, which is integral to cellular responses to cytokines and growth factors.[2] In a canonical signaling pathway, extracellular ligands such as Interleukin-6 (IL-6) bind to their cell-surface receptors, leading to the activation of associated Janus kinases (JAKs).[3][4] These kinases then phosphorylate STAT3 at a specific tyrosine residue, Tyr705.[5]

This phosphorylation event is critical, triggering the homodimerization of STAT3 monomers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[6][7] The activated STAT3 dimer then translocates from the cytoplasm into the nucleus, where it binds to specific DNA sequences in the promoters of target genes.[8] This binding initiates the transcription of genes involved in a multitude of cellular processes, including proliferation, survival, differentiation, angiogenesis, and immune evasion.[3][4][9]

While STAT3 activation is transient and tightly regulated in normal cells, its persistent or constitutive activation is a hallmark of numerous human cancers, where it contributes to tumor progression and survival.[3][8][10] This aberrant signaling makes STAT3 an attractive and compelling target for the development of anticancer therapies.[5] this compound is a small molecule inhibitor designed to directly target STAT3 and disrupt its function.

This compound: Mechanism of Action

This compound is a potent inhibitor that functions by directly binding to the STAT3 protein. Its primary mechanism of action involves targeting the Src Homology 2 (SH2) domain.[11] The SH2 domain is essential for the dimerization of activated STAT3 monomers, a prerequisite for its nuclear translocation and transcriptional activity.[12] By binding to the SH2 domain, this compound competitively blocks the interaction required for dimerization, thereby inhibiting the entire downstream signaling cascade.[11][13] This leads to a reduction in the transcription of STAT3 target genes, such as c-Myc and Cyclin D1, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[11] Notably, this compound exhibits good selectivity for STAT3 over other STAT family members, such as the tumor suppressor STAT1.[11]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data below is compiled from publicly available resources.

| Assay Type | Parameter | Value | Cell Line / Condition | Source |

| Biochemical Assay | IC50 | 5.18 µM | Cell-free STAT3 inhibition | [11] |

| Cell Viability Assay | IC50 (48h) | 0.67 µM | MDA-MB-231 (Breast Cancer) | [11] |

| Cell Viability Assay | IC50 (48h) | 0.77 µM | MDA-MB-468 (Breast Cancer) | [11] |

| Cell Viability Assay | IC50 (48h) | 1.24 µM | HepG2 (Liver Carcinoma) | [11] |

-

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of a target (biochemical assay) or a biological process (cell-based assay) by 50%.

Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical JAK/STAT3 signaling pathway and the point of intervention for this compound.

Key Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity relies on established biochemical and cellular assays.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This biochemical assay directly measures the binding of an inhibitor to the STAT3 SH2 domain.

-

Principle: A small, fluorescently labeled phosphopeptide probe that mimics the pTyr705 motif has a low molecular weight and tumbles rapidly in solution, resulting in low fluorescence polarization. When this probe binds to the much larger STAT3 protein, its tumbling slows significantly, causing an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the SH2 domain will displace the probe, leading to a decrease in polarization.

-

Methodology:

-

Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphopeptide probe (e.g., GpYLPQTV-NH2), and this compound at various concentrations.

-

Procedure: A fixed concentration of STAT3 protein and the fluorescent probe are incubated together in a suitable buffer in a microplate.

-

Increasing concentrations of this compound are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

Data Analysis: The decrease in polarization is plotted against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the bound probe.[13][14]

-

Western Blot for Cellular Target Engagement

This assay is used to confirm that this compound inhibits STAT3 phosphorylation and downstream signaling in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. It can differentiate between total STAT3 and its phosphorylated, active form (p-STAT3).

-

Methodology:

-

Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[11]

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and downstream targets like Cyclin D1. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the p-STAT3 band is quantified and normalized to the total STAT3 or loading control band. A dose-dependent decrease in p-STAT3 levels indicates effective target engagement by the inhibitor.[11]

-

Cell Viability (CCK-8/MTT) Assay

This cellular assay measures the effect of the inhibitor on cancer cell proliferation and survival.

-

Principle: Assays like CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure the metabolic activity of viable cells. A colorimetric change, proportional to the number of living cells, is quantified.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a set period (e.g., 48 hours).[11]

-

Reagent Incubation: The CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram outlines the logical workflow for a typical Fluorescence Polarization (FP) competition assay.

Conclusion

This compound is a well-characterized inhibitor of the STAT3 signaling pathway. Quantitative biochemical and cellular data confirm its ability to directly bind to the STAT3 SH2 domain with micromolar affinity, leading to potent inhibition of STAT3 phosphorylation, downstream signaling, and cancer cell proliferation. The experimental protocols detailed herein provide a robust framework for researchers to validate and further explore the activity of this compound and other potential STAT3 inhibitors. The high degree of selectivity and demonstrated cellular efficacy make this compound a valuable tool for cancer research and a promising lead for further drug development efforts targeting the STAT3 pathway.

References

- 1. cusabio.com [cusabio.com]

- 2. genecards.org [genecards.org]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biochemical dissection of STAT3 signaling in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Pharmacodynamics of Stat3-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Stat3-IN-10, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, potency, and preclinical efficacy of this compound.

Core Mechanism of Action

This compound is a potent inhibitor of STAT3, a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][2] The primary mechanism of action of this compound involves direct binding to the SH2 domain of STAT3.[3] This interaction is critical as the SH2 domain is responsible for the dimerization of STAT3 monomers upon phosphorylation, a necessary step for its nuclear translocation and subsequent transcriptional activity.[4] By binding to the SH2 domain, this compound effectively prevents the phosphorylation of STAT3 at the Tyr705 residue, thereby inhibiting its activation.[3]

The inhibition of STAT3 phosphorylation leads to the downregulation of its downstream target genes, which include key regulators of cell cycle progression and apoptosis such as c-Myc and Cyclin D1.[3] Notably, this compound demonstrates selectivity for STAT3 over the tumor suppressor STAT1, a closely related family member.[3] This selectivity is advantageous as it minimizes off-target effects and potential toxicities associated with the inhibition of STAT1-mediated signaling pathways.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity in various assays.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | IC50 (µM) | Cell Line(s) | Incubation Time |

| STAT3 | 5.18 | N/A (Biochemical Assay) | Not Specified |

| Cell Viability | 0.67 | MDA-MB-231 (Breast Cancer) | 48 hours |

| Cell Viability | 0.77 | MDA-MB-468 (Breast Cancer) | 48 hours |

| Cell Viability | 1.24 | HepG2 (Liver Cancer) | 48 hours |

Table 2: In Vivo Efficacy in Xenograft Model

| Animal Model | Tumor Type | Dosing Regimen | Outcome |

| Female BALB/c nude mice (5 weeks old, 16-18g) | Human breast cancer xenograft (MDA-MB-231) | 5 mg/kg and 10 mg/kg, intraperitoneal injection, once daily for 21 days | Inhibition of tumor growth without significant loss in body weight. Reduced levels of phosphorylated STAT3 in tumor tissues. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited are provided below to facilitate reproducibility and further investigation.

STAT3 Kinase Assay

This biochemical assay is designed to determine the direct inhibitory effect of this compound on STAT3 activity.

-

Reagents: Recombinant human STAT3 protein, a suitable kinase buffer, ATP, and a substrate peptide for phosphorylation.

-

Procedure:

-

This compound is serially diluted to a range of concentrations.

-

The inhibitor is pre-incubated with the recombinant STAT3 protein in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay or radioisotope labeling.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Western Blotting for Phospho-STAT3

This experiment is conducted to assess the effect of this compound on the phosphorylation of STAT3 within cancer cells.

-

Cell Culture and Treatment: MDA-MB-231 cells are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0, 0.75, 1.5, and 3.0 µM) for 24 hours.[3]

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of phosphorylated and total STAT3.

Cell Viability Assay (MTT or similar)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: MDA-MB-231, MDA-MB-468, and HepG2 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are treated with a serial dilution of this compound for 48 hours.[3]

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

Human Xenograft Tumor Model

This in vivo experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Five-week-old female BALB/c nude mice are used for this study.[3]

-

Tumor Inoculation: Human breast cancer cells (MDA-MB-231) are subcutaneously injected into the flank of each mouse.[3]

-

Tumor Growth and Grouping: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.

-

Dosing: this compound is administered intraperitoneally at doses of 5 and 10 mg/kg once daily for 21 days. The control group receives a vehicle solution.[3]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for phosphorylated STAT3.[3]

Signaling Pathways and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the core signaling pathway, experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the pharmacodynamics of this compound.

Caption: Logical flow of the mechanism of action for this compound.

References

- 1. Preclinical Characterization of Signal Transducer and Activator of Transcription 3 Small Molecule Inhibitors for Primary and Metastatic Brain Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Deactivating a Master Regulator: A Technical Review of STAT3 Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, differentiation, and immune responses.[1][2] In normal physiology, its activation is a transient and tightly regulated process.[1][3] However, its persistent and aberrant activation is a hallmark of numerous human cancers, where it drives tumorigenesis, metastasis, and chemoresistance, often correlating with a poor prognosis.[1][3][4] This has established STAT3 as a high-priority target for oncologic drug development. This technical guide provides a comprehensive review of the development of STAT3 inhibitors, detailing the molecular pathways, inhibition strategies, key chemical entities, and the experimental methodologies crucial for their evaluation. We present quantitative data in structured tables for comparative analysis and include detailed diagrams of signaling and experimental workflows to provide a practical resource for professionals in the field.

The STAT3 Signaling Pathway: A Central Hub for Oncogenesis

The canonical activation of STAT3 is primarily mediated by the Janus kinase (JAK) family of tyrosine kinases.[4] The process begins when cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their corresponding cell surface receptors. This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs, which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail. These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent STAT3 monomers in the cytoplasm.[5][6] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1][5]

This phosphorylation event is the key activation switch, triggering the spontaneous formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[5][6] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements [e.g., sis-inducible element (SIE)] in the promoter regions of target genes.[1][7] This binding initiates the transcription of a wide array of genes involved in cell cycle progression (e.g., Cyclin D1), survival and apoptosis inhibition (e.g., Bcl-xL, Survivin), angiogenesis (e.g., VEGF), and invasion.[8]

Strategies for STAT3 Inhibition

Therapeutic strategies to block aberrant STAT3 signaling can be broadly categorized into direct and indirect approaches. Indirect inhibitors target upstream activators like JAKs or Src kinases, while direct inhibitors are designed to interact with the STAT3 protein itself. Direct inhibition is often considered a more appealing approach due to potentially higher specificity.[9]

Key direct inhibition strategies include:

-

Targeting the SH2 Domain: This is the most common strategy. Small molecules are designed to bind to the SH2 domain, preventing either the initial recruitment of STAT3 to the activated receptor complex or the subsequent homodimerization of phosphorylated STAT3 monomers.[5][6][10]

-

Targeting the DNA-Binding Domain (DBD): This approach aims to prevent the STAT3 dimer from binding to its target gene promoters in the nucleus, thereby blocking transcription.[7]

-

Targeting the N-Terminal Domain (NTD): The NTD is involved in cooperative DNA binding and protein-protein interactions. Inhibitors targeting this domain are less common but represent an alternative strategy.

-

Inhibiting STAT3 Expression: This can be achieved using nucleotide therapeutics like antisense oligonucleotides (ASOs) that bind to STAT3 mRNA and promote its degradation, thus preventing protein translation.[3][11]

Key STAT3 Inhibitors and Quantitative Data

A number of small molecule and nucleotide-based inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize key quantitative data for prominent examples.

Table 1: Small Molecule Inhibitors Targeting the STAT3 SH2 Domain

| Compound | Other Names | Mechanism | Key Quantitative Data | Reference(s) |

| TTI-101 | C188-9 | Binds to SH2 domain, preventing dimerization and activation. | Kd = 4.7 nM; Cell-based IC50 (STAT3 activation) = 4-18 µM; Apoptosis EC50 = 6->50 µM | [12][13][14] |

| Stattic | STAT3 Inhibitor V | Binds to SH2 domain, inhibits activation, dimerization, and nuclear translocation. | Cell-free IC50 (SH2 binding) = 5.1 µM; Cell viability IC50 (UM-SCC lines) = 2.3-3.5 µM | [2][4][15][16][17] |

| OPB-31121 | Binds to SH2 domain, inhibits STAT3/5 phosphorylation. | Kd = 10 nM; Cell viability IC50 (hematopoietic lines) ≤10 nM in 57% of lines | [18][19][20] | |

| Napabucasin | BBI608 | Inhibits STAT3-mediated transcription and cancer stemness. | Cell viability IC50 (cancer stem cells) = 0.29-1.19 µM; Cell viability IC50 (glioma cells) = 5.6-6.4 µM | [9][21][22][23][24] |

Table 2: Small Molecule Inhibitors Targeting the STAT3 DNA-Binding Domain

| Compound | Other Names | Mechanism | Key Quantitative Data | Reference(s) |

| S3I-201 | NSC 74859 | Selectively inhibits STAT3 DNA-binding activity. | IC50 (STAT3-STAT3 DNA binding) = 86 µM; IC50 (IL-6 induced p-STAT3) = 38 µM; Cell viability IC50 (Huh-7 cells) = 100 µM | [25][26][27][28][29] |

Table 3: Nucleotide-Based Inhibitors of STAT3 Expression

| Compound | Other Names | Mechanism | Key Quantitative Data | Reference(s) |

| Danvatirsen | AZD9150, IONIS-STAT3-2.5Rx | Antisense oligonucleotide that binds to STAT3 mRNA, inhibiting translation. | Demonstrated single-agent antitumor activity in Phase 1 trials in lymphoma and NSCLC. | [3][11][30][31] |

Experimental Protocols for Inhibitor Evaluation

The characterization of STAT3 inhibitors requires a suite of biochemical, cell-based, and in vivo assays to determine their mechanism, potency, selectivity, and efficacy.

Biochemical Assay: Fluorescence Polarization (FP) for SH2 Domain Binding

This assay directly measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine (pY) peptide ligand.

Principle: A small, fluorescently-labeled pY-peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger STAT3 protein, its tumbling slows, and light polarization increases. An inhibitor that competitively binds to the SH2 domain will displace the fluorescent peptide, causing a decrease in polarization.

Detailed Methodology:

-

Reagents & Buffers:

-

Recombinant human STAT3 protein (full-length or SH2 domain construct).

-

Fluorescently-labeled pY-peptide probe (e.g., 5-FLU-GpYLPQTV-NH2).

-

Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5.

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

In a 96-well or 384-well black microplate, add assay buffer.

-

Add test compounds at various concentrations (e.g., serial dilutions).

-

Add a fixed concentration of recombinant STAT3 protein (e.g., 150 nM) to all wells except negative controls. Incubate for 1 hour at 37°C to allow for compound binding.[32]

-

Add a fixed concentration of the fluorescent peptide probe (e.g., 10 nM) to all wells.[32]

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Biochemical Assay: Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to determine if an inhibitor can prevent the activated STAT3 dimer from binding to its DNA consensus sequence.

Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates binding. An effective DBD inhibitor will reduce or abolish this shift.

Detailed Methodology:

-

Reagents & Buffers:

-

Nuclear extracts from cancer cells with constitutively active STAT3 or cells stimulated with IL-6.

-

DNA Probe: A double-stranded oligonucleotide containing the STAT3 binding site (e.g., SIE), labeled with 32P or a fluorescent tag.

-

Binding Buffer: 10 mM HEPES (pH 7.9), 50 mM KCl, 10% glycerol, 1 mM DTT.[7][33]

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

-

Procedure:

-

Incubate nuclear extract (10-20 µg) with the test compound at various concentrations for 20-30 minutes on ice.

-

Add poly(dI-dC) and incubate for another 10 minutes.

-

Add the labeled DNA probe and incubate for 20 minutes at room temperature.[7][33]

-

For specificity controls, include a lane with unlabeled ("cold") probe in excess or a lane with a STAT3-specific antibody for a "supershift".

-

Load samples onto a 6% non-denaturing polyacrylamide gel.

-

Run electrophoresis until the free probe has migrated sufficiently down the gel.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for 32P) or scan using a fluorescence imager. The shifted band represents the STAT3-DNA complex.

-

Cell-Based Assay: Western Blot for STAT3 Phosphorylation

This is the most common method to assess an inhibitor's effect on STAT3 activation within a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A reduction in the p-STAT3 signal relative to total STAT3 indicates inhibition.

Detailed Methodology:

-

Cell Treatment & Lysis:

-

Plate cancer cells (e.g., DU145, HepG2) and allow them to adhere.[1]

-

Treat cells with the inhibitor at various concentrations for a specified time (e.g., 4-24 hours). If the cell line does not have constitutive activation, stimulate with a ligand like IL-6 for 15-30 minutes before lysis.

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification & Electrophoresis:

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

-

Transfer & Immunoblotting:

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.[34]

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[1]

-

Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection & Re-probing:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize, strip the membrane and re-probe with a primary antibody for total STAT3, followed by the secondary antibody and detection. A loading control like β-actin should also be used.[34]

-

In Vivo Assay: Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of a STAT3 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time and compared to a vehicle-treated control group.

Detailed Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) known to have high STAT3 activity into the flank of immunocompromised mice (e.g., athymic nu/nu or NOD-SCID).

-

-

Tumor Growth & Randomization:

-

Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

-

Drug Administration:

-

Administer the STAT3 inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle solution.

-

-

Monitoring & Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and general health as indicators of toxicity.

-

The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

-

Analysis:

-

At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-STAT3, immunohistochemistry) to confirm target engagement in vivo.

-

Compare the average tumor volume and growth rate between the treated and control groups to determine efficacy.

-

Conclusion and Future Perspectives

The development of STAT3 inhibitors has made significant strides, moving from initial peptidomimetics to orally bioavailable small molecules and sophisticated nucleotide therapies that are now in clinical trials.[15] The diverse strategies targeting different functional domains of the STAT3 protein underscore the multifaceted efforts to drug this challenging target. While direct inhibition of the SH2 domain remains the most explored avenue, targeting the DNA-binding domain or STAT3 expression itself offers promising alternatives.

Future challenges lie in enhancing selectivity to minimize off-target effects and overcoming potential resistance mechanisms. The combination of STAT3 inhibitors with standard chemotherapies, targeted agents, or immunotherapies holds significant promise for improving patient outcomes.[23] The continued application of the robust experimental protocols detailed in this guide will be essential for the rigorous evaluation and advancement of the next generation of STAT3 inhibitors from the laboratory to the clinic.

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stattic | Cell Signaling Technology [cellsignal.com]

- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. novacurabioai.com [novacurabioai.com]

- 11. Facebook [cancer.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]

- 17. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. abmole.com [abmole.com]

- 19. mdpi.com [mdpi.com]

- 20. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleckchem.com [selleckchem.com]

- 22. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. researchgate.net [researchgate.net]

- 25. medchemexpress.com [medchemexpress.com]

- 26. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]

- 27. caymanchem.com [caymanchem.com]

- 28. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 29. S3I-201 | STAT | TargetMol [targetmol.com]

- 30. AZD9150, a next-generation antisense oligonucleotide inhibitor of STAT3 with early evidence of clinical activity in lymphoma and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Danvatirsen - AstraZeneca/Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 32. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

The Impact of Stat3-IN-10 on Downstream Gene Transcription of STAT3: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Stat3-IN-10, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), and its subsequent effects on the transcription of downstream target genes. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and inflammation research.

Introduction to STAT3 and its Role in Gene Transcription

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. In a canonical signaling pathway, STAT3 is activated through phosphorylation by Janus kinases (JAKs) in response to cytokine and growth factor signaling. Upon activation, STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA response elements in the promoter regions of its target genes, thereby modulating their transcription.

Constitutive activation of STAT3 is a hallmark of many human cancers, where it drives the expression of genes that promote tumor growth, metastasis, and drug resistance. Key downstream target genes of STAT3 include those involved in cell cycle progression (e.g., CCND1 [Cyclin D1]), anti-apoptosis (e.g., BCL2, MCL1, SURVIVIN), and cellular proliferation (e.g., MYC).

This compound: A Potent and Specific STAT3 Inhibitor

This compound (also referred to as compound A11) is a small molecule inhibitor designed to target the SH2 domain of STAT3, a crucial domain for its dimerization and subsequent activation. By binding to the SH2 domain, this compound effectively prevents STAT3 phosphorylation and dimerization, leading to the inhibition of its transcriptional activity.

Quantitative Analysis of this compound's Effect on Downstream Gene Transcription

Treatment of cancer cell lines with this compound leads to a dose-dependent decrease in the expression of key STAT3 target genes. The following table summarizes the inhibitory effects of this compound on the protein levels of downstream targets in MDA-MB-231 human breast cancer cells, as determined by Western blot analysis.

| Target Gene | Protein Product | Function | Observed Effect of this compound |

| CCND1 | Cyclin D1 | Cell Cycle Progression | Dose-dependent decrease in protein expression[1] |

| MYC | c-Myc | Cell Proliferation, Metabolism | Dose-dependent decrease in protein expression[1] |

Further mechanistic studies have indicated that this compound inhibits the activation of STAT3 at tyrosine 705 (Y705), which consequently reduces the expression of the downstream genes CyclinD1 and C-Myc.[1]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and the experimental procedures used to determine its efficacy, the following diagrams are provided.

Caption: STAT3 Signaling Pathway and Point of Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound's Effect on Downstream Protein Expression.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of this compound on downstream gene transcription. These are based on standard molecular biology techniques and should be optimized for specific cell lines and laboratory conditions.

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MDA-MB-468, or HepG2) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, Cyclin D1, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels.

Conclusion

This compound is a potent inhibitor of the STAT3 signaling pathway. It effectively reduces the expression of key downstream target genes involved in cell cycle progression and proliferation, such as CCND1 and MYC. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of targeting the STAT3 pathway in cancer and other diseases characterized by aberrant STAT3 activity. This technical guide serves as a valuable resource for the scientific community, providing both the foundational knowledge and the practical methodologies required to explore the impact of this compound on cellular signaling and gene regulation.

References

Preliminary In Vitro Evaluation of Stat3-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Stat3-IN-10, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The data and methodologies presented herein are compiled from available research to facilitate further investigation and development of this compound as a potential therapeutic agent.

Core Compound Activity

This compound is a small molecule inhibitor that directly targets the STAT3 protein. Its primary mechanism of action involves binding to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1][2] This inhibition of STAT3 activation leads to the induction of apoptosis in cancer cells.[1]

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 |

| STAT3 | Not Specified | 5.18 µM |

IC50: The half maximal inhibitory concentration.

Cellular Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The compound demonstrates significant efficacy in inhibiting the growth of breast and liver cancer cells.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 | Incubation Time |

| MDA-MB-231 | Breast Cancer | Cell Viability Assay | 0.67 µM | 48 hours |

| MDA-MB-468 | Breast Cancer | Cell Viability Assay | 0.77 µM | 48 hours |

| HepG2 | Human Liver Carcinoma | Cell Viability Assay | 1.24 µM | 48 hours |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information extracted from technical datasheets.

Cell Viability Assay

This assay is performed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Plate breast cancer cells (MDA-MB-231 and MDA-MB-468) and human liver carcinoma cells (HepG2) in 96-well plates at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound.

-

Incubation: Incubate the treated cells for 48 hours.

-

Reagent Addition: Following the 48-hour incubation, add a cell viability reagent (e.g., MTT, CellTox-Glo).

-

Secondary Incubation: Re-incubate the plates for 1 hour (for HepG2) or 4 hours (for MDA-MB-231 and MDA-MB-468).

-

Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions for the chosen cell viability reagent.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation of STAT3 and its downstream target proteins.

Protocol:

-

Cell Treatment: Treat MDA-MB-231 cells with varying concentrations of this compound (e.g., 0, 1, 2, and 4 µM) for 24 hours.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, and downstream target proteins. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. Research indicates that this compound inhibits the phosphorylation of STAT3 and its downstream targets, while having minimal impact on the levels of STAT1 and its phosphorylation.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for the in vitro evaluation of this compound.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

References

Methodological & Application

Stat3-IN-10: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that plays a crucial role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] As a transcription factor, STAT3 is activated through phosphorylation in response to various cytokines and growth factors.[1] This activation leads to its dimerization, translocation to the nucleus, and subsequent regulation of gene expression.[3][4] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[5][6]

Stat3-IN-10 is a cell-permeable inhibitor of STAT3. It functions by directly binding to the SH2 domain of STAT3, a critical step for its dimerization and subsequent activation. This inhibition of STAT3 signaling leads to the suppression of downstream target genes, such as c-Myc and Cyclin D1, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

Biochemical Properties and Mechanism of Action

This compound is a potent inhibitor of STAT3 with a reported IC50 value of 5.18 µM in biochemical assays. Its mechanism of action involves the direct binding to the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation. This targeted inhibition has been shown to be selective for STAT3 over other STAT family members, such as STAT1. The disruption of the STAT3 signaling cascade by this compound leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, culminating in programmed cell death and inhibition of tumor cell proliferation.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 Value (µM) | Incubation Time (h) |

| MDA-MB-231 | Breast Cancer | Cell Viability | Inhibition of Cell Growth | 0.67 | 48 |

| MDA-MB-468 | Breast Cancer | Cell Viability | Inhibition of Cell Growth | 0.77 | 48 |

| HepG2 | Liver Cancer | Cell Viability | Inhibition of Cell Growth | 1.24 | 48 |

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (WST-1 Method)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest